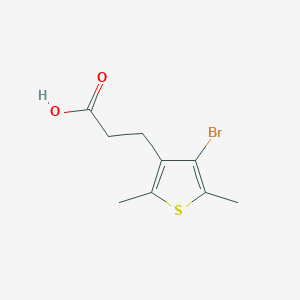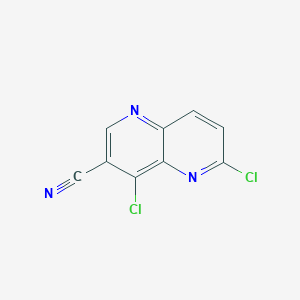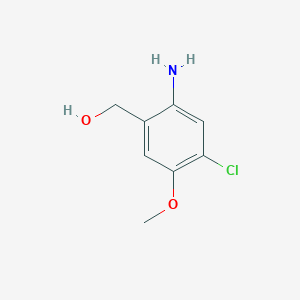
(2-Amino-4-chloro-5-methoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-4-chloro-5-methoxyphenyl)methanol is an organic compound with a molecular formula of C7H10ClNO2 This compound is characterized by the presence of an amino group, a chloro group, and a methoxy group attached to a benzene ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-chloro-5-methoxyphenyl)methanol typically involves multi-step organic reactions. One common method is the reduction of a corresponding nitro compound. For instance, the nitro compound can be reduced using a suitable reducing agent such as iron powder in the presence of hydrochloric acid to yield the amino derivative. The reaction conditions often involve heating and stirring to ensure complete reduction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method is efficient and can be scaled up to produce significant quantities of the compound. The reaction is typically carried out in a hydrogenation reactor under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4-chloro-5-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully reduced amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Fully reduced amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Amino-4-chloro-5-methoxyphenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Amino-4-chloro-5-methoxyphenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
(2-Amino-4-chlorophenyl)methanol: Similar structure but lacks the methoxy group.
(2-Amino-5-chlorophenyl)methanol: Similar structure but with the chloro group in a different position.
(2-Amino-4-methoxyphenyl)methanol: Similar structure but lacks the chloro group.
Uniqueness
(2-Amino-4-chloro-5-methoxyphenyl)methanol is unique due to the presence of both chloro and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications. The presence of the methoxy group can enhance the compound’s solubility and reactivity, while the chloro group can provide sites for further chemical modifications.
Properties
Molecular Formula |
C8H10ClNO2 |
|---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
(2-amino-4-chloro-5-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H10ClNO2/c1-12-8-2-5(4-11)7(10)3-6(8)9/h2-3,11H,4,10H2,1H3 |
InChI Key |
IHTXBTASTRNJGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



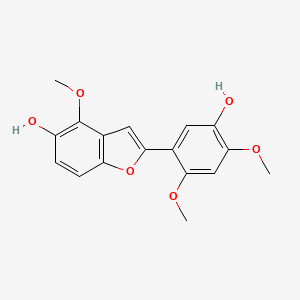

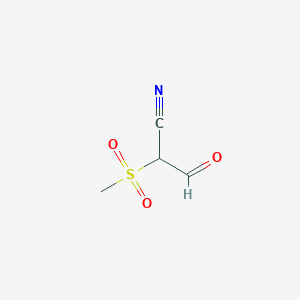
![1-(4-Fluorophenyl)-3-methyl-1h-pyrazolo[4,3-b]pyridine](/img/structure/B13071231.png)
![4-Ethyl-3-[(2S,3R)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13071233.png)
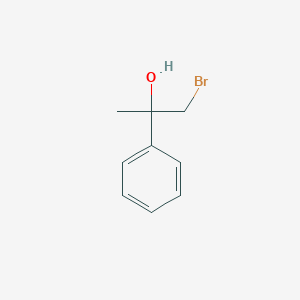
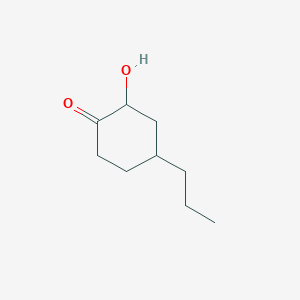
![4-Bromo-1-[2-(1H-pyrazol-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13071244.png)
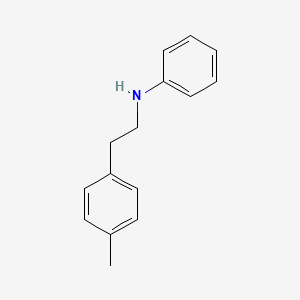

![Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13071255.png)
